4-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
The compound “4-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine” is a complex organic molecule that contains several functional groups. These include a benzopyran group, a piperazine ring, and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzopyran, piperazine, and pyrimidine groups in this compound would likely influence its solubility, stability, and reactivity .
Scientific Research Applications
- Activity : Compound 7b showed 100% inhibition against Erysiphe graminis, Puccinia sorghi, Colletotrichum lagenarium, and Pseudoperonospora cubensis at 300 μg/mL, comparable to the positive control azoxystrobin. It also displayed excellent greenhouse inhibition activity against E. graminis .
- Mechanism : Compound 15 caused a loss in mitochondrial membrane potential and activated caspase-9 and -3, leading to apoptosis. It also activated caspase-8 via the extrinsic apoptotic pathway .
- Compound 4f : Demonstrated excellent anti-biofilm activity against Klebsiella planticola, with IC50 values comparable to the standard drug Ciprofloxacin .
- Compound 3EFJ : Optimized crystal structure with polar hydrogen atoms and CHARMm force field. Further studies may explore its anti-cancer properties .
Antifungal Activity
Anti-Proliferative Activity
Anti-Biofilm Activity
Anti-Cancer Potential
Safety and Hazards
properties
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O2/c1-13-24-17(20(21,22)23)12-18(25-13)26-8-10-27(11-9-26)19(28)16-7-6-14-4-2-3-5-15(14)29-16/h2-5,12,16H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUMYVTXHAQNTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3CCC4=CC=CC=C4O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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